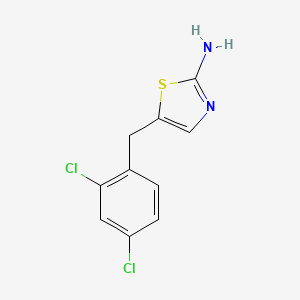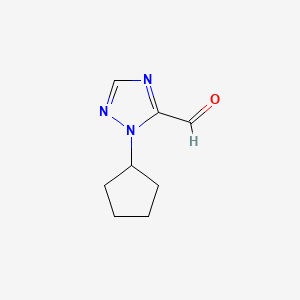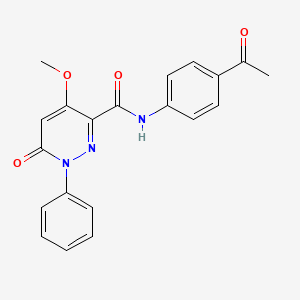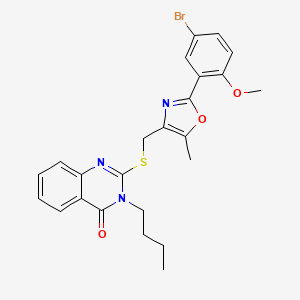
5-(2,4-Dichloro-benzyl)-thiazol-2-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4-Dichloro-benzyl)-thiazol-2-ylamine is a chemical compound characterized by its unique structure, which includes a thiazole ring substituted with a 2,4-dichlorobenzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,4-Dichloro-benzyl)-thiazol-2-ylamine typically involves the following steps:
Thiazole Synthesis: The thiazole ring is usually synthesized through the reaction of thiourea with α-haloketones.
Benzyl Substitution: The 2,4-dichlorobenzyl group is introduced through a nucleophilic substitution reaction, where the thiazole ring reacts with 2,4-dichlorobenzyl chloride under suitable conditions.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process involves continuous monitoring and optimization to achieve cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(2,4-Dichloro-benzyl)-thiazol-2-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure.
Substitution: Nucleophilic substitution reactions are common, where different substituents can replace the chlorine atoms on the benzyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific conditions.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 5-(2,4-Dichloro-benzyl)-thiazol-2-ylamine exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparaison Avec Des Composés Similaires
2,4-Dichlorobenzyl alcohol
2,4-Dichlorobenzyl chloride
Thiazol-2-ylamine derivatives
Uniqueness: 5-(2,4-Dichloro-benzyl)-thiazol-2-ylamine stands out due to its specific substitution pattern and the presence of both the dichlorobenzyl group and the thiazole ring, which contribute to its unique chemical and biological properties.
Propriétés
IUPAC Name |
5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2S/c11-7-2-1-6(9(12)4-7)3-8-5-14-10(13)15-8/h1-2,4-5H,3H2,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWHLSLBDQJHHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC2=CN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-({1-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine](/img/structure/B2721910.png)
![[3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]naphthalen-2-yl]-morpholin-4-ylmethanone](/img/structure/B2721911.png)
![3-butoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2721913.png)
![N-(2,5-dimethoxyphenyl)-2-({6-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}sulfanyl)acetamide](/img/structure/B2721915.png)
![1-[(4-methoxyphenyl)methyl]-3-{7-oxaspiro[3.5]nonan-1-yl}urea](/img/structure/B2721917.png)
![2-Chloro-3-[(4-chlorophenethyl)amino]naphthoquinone](/img/structure/B2721918.png)
![N-[1-(2-adamantyl)ethyl]-4-tert-butylbenzenesulfonamide](/img/structure/B2721919.png)
![3-fluoro-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2721920.png)

![N-(2-(methylthio)benzo[d]thiazol-6-yl)cinnamamide](/img/structure/B2721923.png)
![4-acetyl-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2721924.png)


![Lithium;4,5-dimethyl-6-[(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]pyrimidine-2-carboxylate](/img/structure/B2721930.png)
